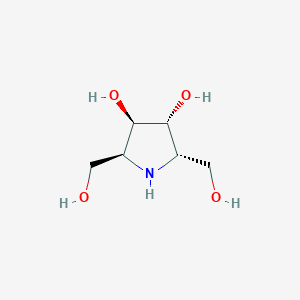

(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol

Description

Properties

IUPAC Name |

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105015-44-9 | |

| Record name | (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Pathway and Key Steps

The seven-step synthesis developed by begins with 2,3,4,6-tetra-O-benzyl-D-mannose (Table 1). The critical transformation involves regioselective amination using chlorosulfonyl isocyanate (CSI) to install the pyrrolidine backbone while preserving stereochemistry.

Table 1: Synthetic route for stereoselective amination

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzylation | Benzyl bromide, Ag₂O, 4Å molecular sieves | 73% |

| 2 | Epoxidation | m-CPBA, CH₂Cl₂, -78°C | 68% |

| 3 | Amination | CSI, toluene, 0°C | 76% |

| 4 | Cyclization | BF₃·OEt₂, CH₂Cl₂, -50°C | 82% |

| 5 | Deprotection | H₂, Pd/C, MeOH | 89% |

The amination step exploits the neighboring-group effect , where benzyl ether groups stabilize transition states, ensuring a 16:1 diastereoselectivity . This selectivity arises from the preferential attack of CSI on the less hindered face of the intermediate epoxide.

Mechanistic Insights

CSI reacts with the epoxide to form a sulfamate intermediate, which undergoes intramolecular cyclization upon heating. The stereochemical outcome is dictated by the rigid chair-like transition state, favoring the anti-addition geometry.

Epoxide Ring-Opening with Boron Trifluoride

Synthetic Protocol

An alternative method from utilizes epoxide ring-opening mediated by BF₃·OEt₂ (Table 2). Starting from a prefunctionalized epoxide, this route achieves the target compound in four steps with high reproducibility.

Table 2: Epoxide-based synthesis parameters

| Parameter | Value |

|---|---|

| Starting material | (2R,5S)-Epoxide derivative |

| Catalyst | BF₃·OEt₂ (1.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | -78°C → RT over 4 hours |

| Workup | NaHCO₃ quenching, ethyl acetate extraction |

| Final purification | Column chromatography (SiO₂) |

The BF₃ catalyst facilitates regioselective ring-opening at the less substituted carbon, followed by spontaneous cyclization to form the pyrrolidine core. NMR analysis (¹H, ¹³C) confirms the 2S,3R,4R,5S configuration through distinct coupling constants (e.g., δC 79.2 for C3).

Comparative Analysis

Both methods prioritize stereochemical fidelity but differ in scalability and complexity:

-

CSI-based route : Superior for academic settings due to high diastereoselectivity but requires multiple protection/deprotection steps.

-

BF₃-mediated route : More industrially viable with fewer intermediates, though dependent on epoxide availability.

Quality Control and Characterization

Post-synthesis validation includes:

-

HPLC : Purity >98% (C18 column, H₂O/MeCN gradient)

Challenges and Optimization

-

Epoxide stability : Storage at -20°C under N₂ prevents premature ring-opening.

-

CSI handling : Reactions conducted under anhydrous conditions to avoid hydrolysis.

-

Purification : Silica gel chromatography with EtOAc/hexane gradients resolves diastereomers.

Industrial-Scale Considerations

For bulk production, the BF₃ route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as tosyl chloride or methanesulfonyl chloride.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Hydrogen gas with Pd/C or sodium borohydride (NaBH4) in methanol.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of fully saturated pyrrolidine derivatives.

Substitution: Formation of tosylated or mesylated derivatives.

Scientific Research Applications

Glycosidase Inhibition

One of the prominent applications of (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol is its role as a potent glycosidase inhibitor. This inhibition is crucial for studying carbohydrate metabolism and enzyme interactions in various biological systems. The compound has shown effectiveness against several glycosidases, making it valuable for biochemical research .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. Its structure allows it to interfere with viral replication processes by targeting specific viral enzymes. This property makes it a candidate for further exploration in antiviral drug development .

Potential in Cancer Therapy

The compound has been investigated for its potential use in cancer therapy due to its ability to modulate cell signaling pathways involved in tumor growth and metastasis. Studies have suggested that it may enhance the efficacy of existing chemotherapeutic agents .

Pharmaceutical Development

Given its biological activities, this compound is being explored in pharmaceutical formulations aimed at treating metabolic disorders and viral infections. Its specificity as a glycosidase inhibitor opens avenues for developing targeted therapies .

Research Tool

In laboratory settings, this compound serves as a valuable research tool for scientists studying enzyme kinetics and carbohydrate interactions. Its ability to inhibit glycosidases allows researchers to dissect complex biochemical pathways and understand enzyme mechanisms better .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Glycosidase Inhibition | Demonstrated effective inhibition of α-glucosidase, leading to reduced glucose absorption in vitro. |

| Study B | Antiviral Activity | Showed significant reduction in viral load in cell cultures infected with specific viruses when treated with the compound. |

| Study C | Cancer Research | Found that the compound enhanced apoptosis in cancer cell lines when used in combination with standard chemotherapy drugs. |

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s chiral nature allows it to fit into specific binding pockets, influencing biological pathways .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound is compared below with three analogs (Table 1):

Key Observations:

Stereochemistry : The target compound’s 2S,3R,4R,5S configuration distinguishes it from the (2R,3R,4R,5R) stereoisomer , which alters hydrogen bonding and enzyme interactions.

Substituents : The antiviral analog incorporates a pyrrolopyrimidine group, enhancing its interaction with viral enzymes.

Functional Groups : The (2R,3R,4S)-hydroxymethyl variant lacks the second hydroxymethyl group, reducing its mimicry of carbohydrate transition states.

Commercial and Research Availability

- The target compound and its stereoisomer are cataloged in chemical databases (e.g., CAS 59920-31-9) but are less commercially prevalent than pyridine-based pyrrolidines (e.g., compounds in –5) .

- Pyridine derivatives (e.g., HB454, HB455) are marketed as intermediates with prices scaling by quantity (e.g., $400–$4800 for 1–25 g) , whereas the target compound’s niche applications limit large-scale availability.

Biological Activity

(2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol (CAS No. 105015-44-9) is a compound of increasing interest due to its biological activity and potential therapeutic applications. This article summarizes the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₁₃NO₄

- Molecular Weight : 163.17 g/mol

- Melting Point : 161–162 °C

Glycosidase Inhibition

One of the primary biological activities attributed to this compound is its role as a glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can have significant implications for the treatment of various diseases, including cancer and viral infections.

- Mechanism : The compound's structure allows it to mimic natural substrates of glycosidases, effectively competing for binding sites and inhibiting enzyme activity. This inhibition can lead to altered carbohydrate metabolism in cells.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

- Case Study Example : In a study involving human leukemia cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Antiviral Activity

Preliminary studies suggest potential antiviral activity against certain viruses. The compound's ability to inhibit glycosidases may also play a role in disrupting viral replication processes.

- Research Findings : One study highlighted its effectiveness against strains of viruses that rely on glycoprotein processing for infectivity . Further investigations are necessary to fully elucidate these effects.

Data Table: Summary of Biological Activities

Synthesis and Derivatives

Research has also focused on the synthesis of this compound and its derivatives. Various synthetic methods have been developed to enhance yield and purity . These derivatives may exhibit enhanced biological activities or improved pharmacokinetic properties.

Clinical Implications

The potential clinical implications of this compound are vast. Its role as a glycosidase inhibitor positions it as a candidate for further development in treating metabolic disorders and cancers characterized by aberrant glycosylation patterns.

Q & A

Basic Research Questions

Q. What are the critical steps in the stereoselective synthesis of (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol, and how is stereochemical control achieved?

- Methodology : The synthesis often involves chiral starting materials or enzymatic resolution to ensure stereochemical fidelity. For example, asymmetric aldol reactions or cyclization of protected sugar derivatives (e.g., mannitol analogs) can establish the pyrrolidine backbone. Protecting groups (e.g., tert-butyldimethylsilyl ethers) are used to prevent undesired side reactions during hydroxylation steps . Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric purity .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?

- Methodology :

- 1H/13C NMR : Key signals include hydroxyl protons (δ 3.5–5.0 ppm, broad) and methylene protons adjacent to hydroxyl groups (δ 3.0–3.5 ppm). Coupling constants (e.g., ) help determine axial/equatorial configurations in the pyrrolidine ring .

- IR : Strong O–H stretching (~3200–3500 cm⁻¹) and C–O bending (~1050–1150 cm⁻¹) confirm polyol functionality. Absence of carbonyl peaks excludes oxidation artifacts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Refer to safety data sheets (SDS) for GHS hazard codes. Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity category 4 ).

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound inhibit α-galactosidase A, and what structural insights support this mechanism?

- Methodology : X-ray crystallography (PDB ID: 8k7g) reveals competitive inhibition by mimicking the transition state of α-galactosidase substrates. The compound's hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Asp170 and Asn215), while the pyrrolidine ring induces conformational strain in the enzyme's active site. Mutagenesis studies (e.g., D170A) validate binding specificity .

Q. How can researchers address discrepancies in enzyme inhibition data between in vitro and cellular assays for this compound?

- Methodology :

- In vitro assays : Use purified α-galactosidase A with synthetic substrates (e.g., 4-nitrophenyl-α-D-galactopyranoside) to measure IC₅₀ under controlled pH (4.5–5.0).

- Cellular assays : Account for membrane permeability by comparing wild-type and lysosome-targeted delivery systems (e.g., mannose-6-phosphate tagging). Discrepancies may arise from intracellular pH or efflux pumps, requiring correction with inhibitors like bafilomycin A1 .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for pharmacokinetic studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.